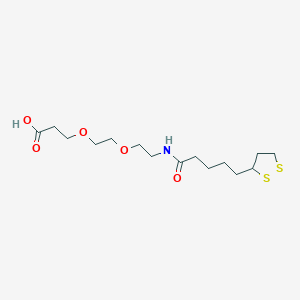
Lipoamido-PEG2-CH2CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The lipoic acid contains two sulfur atoms connected by a disulfide bond, which can exist in various oxidation states. This compound is notable for its hydrophilic PEG linker, which enhances its water solubility.
Méthodes De Préparation
Lipoamido-PEG2-CH2CH2COOH is synthesized through a series of chemical reactions involving the attachment of a lipoic acid group to a PEG linker. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond. The industrial production methods for this compound typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and consistency.
Analyse Des Réactions Chimiques
Lipoamido-PEG2-CH2CH2COOH undergoes various chemical reactions, including:
Oxidation and Reduction: The disulfide bond in the lipoic acid group can be reduced to form thiol groups or oxidized to form higher oxidation states.
Substitution: The terminal carboxylic acid can react with primary amines to form amide bonds.
Common Reagents and Conditions: Reagents such as EDC or HATU are commonly used to activate the carboxylic acid group for amide bond formation.
Major Products: The primary products formed from these reactions include amide-linked derivatives of the original compound.
Applications De Recherche Scientifique
Lipoamido-PEG2-CH2CH2COOH has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in various chemical synthesis processes.
Biology: Employed in the study of protein interactions and modifications due to its ability to form stable amide bonds with primary amines.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of new materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Lipoamido-PEG2-CH2CH2COOH involves its ability to form stable amide bonds with primary amines through its terminal carboxylic acid group. The lipoic acid group can undergo redox reactions, which can influence the compound’s reactivity and interactions with other molecules. The PEG linker enhances the compound’s solubility and stability, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Lipoamido-PEG2-CH2CH2COOH is unique due to its combination of a lipoic acid group and a PEG linker. Similar compounds include:
Lipoamido-PEG2-OH: A PEG-based linker with a hydroxyl group instead of a carboxylic acid.
Lipoamido-PEGn-acid: Variants with different lengths of PEG linkers.
These similar compounds share some properties with this compound but differ in their functional groups and linker lengths, which can influence their specific applications and reactivity.
Propriétés
Formule moléculaire |
C15H27NO5S2 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
3-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C15H27NO5S2/c17-14(4-2-1-3-13-6-12-22-23-13)16-7-9-21-11-10-20-8-5-15(18)19/h13H,1-12H2,(H,16,17)(H,18,19) |
Clé InChI |
ULIFIXQJLKWHFZ-UHFFFAOYSA-N |
SMILES canonique |
C1CSSC1CCCCC(=O)NCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


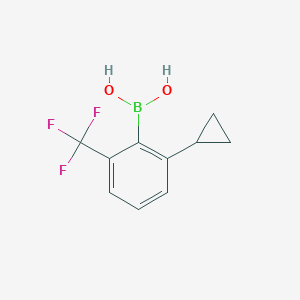

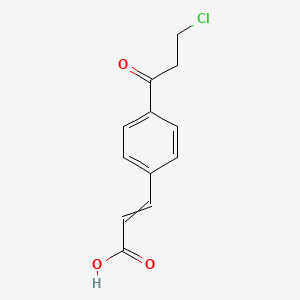

![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
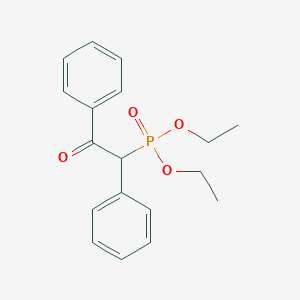

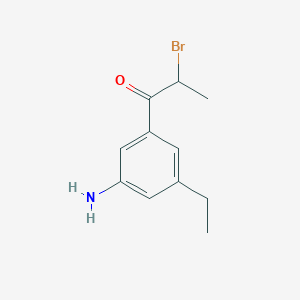
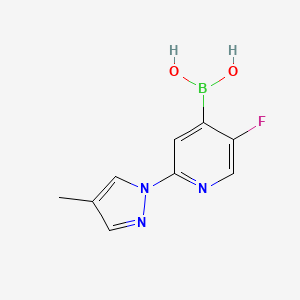
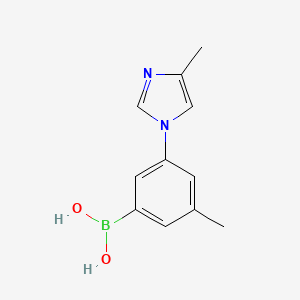

![5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid](/img/structure/B14069569.png)
![ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14069572.png)
